
N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the pyrazole ring, along with two methyl groups at positions 1 and 5, and an amine group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with benzylamine under dehydrating conditions. Another approach involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with benzylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of pyrazole derivatives often involves cyclization reactions. For example, benzylhydrazine derivatives can react with diketones (e.g., ethyl acetoacetate) to form pyrazole rings . While direct synthesis details for N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine are absent, analogous methods likely involve:
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Alkylation : Introduction of methyl groups at positions 1 and 5.
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Amination : Formation of the amine substituent at position 4.
Reactivity Profile
Pyrazoles generally exhibit reactivity at nitrogen atoms and substituents. For this compound, potential reactions include:
Reaction Type | Mechanism | Reagents | Example Products |
---|---|---|---|
Alkylation | Nucleophilic attack by pyrazole nitrogen on alkylating agents | Alkyl halides (e.g., CH3I) | Substituted pyrazole derivatives |
Oxidation | Conversion of pyrazole to pyrazole oxides via oxidation | KMnO4, H2O2 | Pyrazole N-oxide derivatives |
Substitution | Replacement of substituents (e.g., benzyl group) via nucleophilic displacement | Halogens (e.g., Br2), alkylating agents | Modified pyrazole derivatives |
Biological Activity and Functional Group Implications
While not directly related to chemical reactivity, the compound’s biological activity (e.g., anticancer effects via mTORC1 modulation ) suggests functional groups amenable to further chemical modifications. For instance:
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Amide coupling : The amine group at position 4 could participate in reactions with carboxylic acid derivatives to form amides.
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Metabolic stability : Submicromolar activity against cancer cells implies resistance to rapid metabolic degradation, potentially due to steric hindrance from methyl groups.
Comparison of Pyrazole Derivatives
Research Gaps
The provided sources lack explicit details on reaction kinetics, solvent effects, or catalytic conditions for this compound. Future studies should investigate:
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Reaction mechanisms : Nucleophilicity of the pyrazole nitrogen vs. steric effects of methyl groups.
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Functional group compatibility : Stability of the benzylamino group under acidic/basic conditions.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine derivatives as anticancer agents . Specifically, compounds such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown promising antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) with submicromolar EC50 values .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been crucial in understanding the efficacy of this compound derivatives. These studies have identified specific structural modifications that enhance the metabolic stability and solubility of the compounds. For instance, certain analogues demonstrated improved aqueous solubility and metabolic stability in human plasma and liver microsomes .
Case Study 1: Autophagy Modulation
In a study investigating the effects of N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amines on autophagy, researchers found that specific derivatives increased basal autophagy but impaired flux under starvation conditions. This suggests a potential for these compounds to act as selective autophagy inhibitors that could be advantageous in cancer therapy .
Case Study 2: Comparative Efficacy
Comparative studies have shown that certain derivatives of N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amines exhibit greater antiproliferative effects than established drugs like erlotinib and chloroquine. For example, one compound demonstrated an EC50 value significantly lower than those of traditional chemotherapeutics .
Summary Table of Key Findings
Compound Name | EC50 (μM) | Mechanism of Action | Stability in Plasma | Solubility |
---|---|---|---|---|
Compound 1 | 10 | mTORC1 inhibition, autophagy modulator | Excellent | Good |
Compound 2 | 7.1 | mTORC1 inhibition | Very Good | Enhanced |
Compound 3 | 47.9 | Autophagic flux disruption | Good | Moderate |
Mechanism of Action
The mechanism of action of N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazol-4-amine: Lacks the benzyl group, resulting in different chemical properties and reactivity.
N-Benzyl-1H-pyrazol-4-amine: Lacks the methyl groups at positions 1 and 5, affecting its steric and electronic properties.
1,5-Dimethyl-3-phenyl-1H-pyrazol-4-amine: Features a phenyl group instead of a benzyl group, leading to variations in its chemical behavior.
Uniqueness
N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These characteristics influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrazole family and is characterized by a pyrazole ring with a benzyl group and two methyl groups at the 1 and 5 positions. Its unique structure allows for various interactions with biological targets, making it a subject of interest for further studies.
Research indicates that this compound exhibits significant anticancer properties through several mechanisms:
- mTORC1 Pathway Modulation : The compound has been shown to reduce mTORC1 activity, which plays a crucial role in cell growth and proliferation. By inhibiting this pathway, the compound may induce autophagy and affect cancer cell survival under nutrient-replete conditions .
- Autophagy Regulation : It enhances basal autophagy while disrupting autophagic flux under certain conditions. This dual action suggests potential for selectively targeting cancer cells that rely on autophagy for survival under metabolic stress .
In Vitro Studies
Studies have demonstrated that derivatives of this compound possess antiproliferative effects against various cancer cell lines:
These results indicate that the compound exhibits submicromolar activity against tumor cells, highlighting its potential as a therapeutic agent in oncology.
Interaction Studies
Docking studies have been employed to predict the interactions of this compound with various biological macromolecules. These studies provide insights into its binding affinities and effects on cellular pathways, particularly under conditions of metabolic stress where it selectively targets cancer cells.
Case Studies and Research Findings
Several studies have focused on the structure–activity relationships (SAR) of this compound and its analogs:
- Antiproliferative Activity : A study highlighted the antiproliferative activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which showed submicromolar activity against MIA PaCa-2 cells and good metabolic stability .
- Autophagy Modulation : Another investigation revealed that certain analogs increased basal autophagy levels while impairing autophagic flux under nutrient-deficient conditions . This suggests a potential therapeutic advantage in selectively targeting tumor cells without affecting normal cells.
- Therapeutic Applications : Beyond anticancer applications, this compound has been explored for its potential as an enzyme inhibitor or receptor modulator, indicating versatility in therapeutic contexts beyond oncology.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-benzyl-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-10-12(9-14-15(10)2)13-8-11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3 |
InChI Key |
ZOQAOGRMYRKQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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